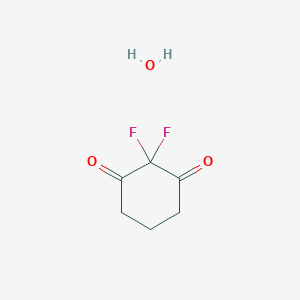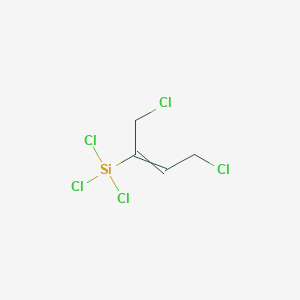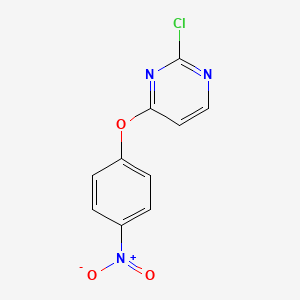
2,2-Difluorocyclohexane-1,3-dione hydrate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2-Difluorocyclohexane-1,3-dione hydrate is a chemical compound with the molecular formula C6H6F2O2. It is a useful research chemical and is often utilized in various scientific studies due to its unique properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Difluorocyclohexane-1,3-dione hydrate typically involves the fluorination of cyclohexane-1,3-dione. This process can be carried out using various fluorinating agents under controlled conditions to ensure the selective introduction of fluorine atoms at the desired positions.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach would involve scaling up the laboratory synthesis methods while ensuring safety and efficiency in the production process.
Analyse Des Réactions Chimiques
Types of Reactions
2,2-Difluorocyclohexane-1,3-dione hydrate can undergo several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidation products.
Reduction: Reduction reactions can lead to the formation of different reduced forms of the compound.
Substitution: The fluorine atoms in the compound can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions.
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation may yield diketones, while reduction could produce alcohols.
Applications De Recherche Scientifique
2,2-Difluorocyclohexane-1,3-dione hydrate has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Medicine: Research into potential therapeutic applications, such as drug development, often involves this compound.
Industry: It may be used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 2,2-Difluorocyclohexane-1,3-dione hydrate involves its interaction with molecular targets such as enzymes and proteins. The fluorine atoms in the compound can form strong bonds with these targets, leading to inhibition or modulation of their activity. The specific pathways involved depend on the context of its use in research.
Comparaison Avec Des Composés Similaires
Similar Compounds
Cyclohexane-1,3-dione: Lacks the fluorine atoms, making it less reactive in certain contexts.
2,2-Dichlorocyclohexane-1,3-dione: Contains chlorine atoms instead of fluorine, leading to different chemical properties and reactivity.
2,2-Dibromocyclohexane-1,3-dione: Similar to the dichloro compound but with bromine atoms, affecting its reactivity and applications.
Uniqueness
2,2-Difluorocyclohexane-1,3-dione hydrate is unique due to the presence of fluorine atoms, which impart distinct chemical properties such as increased stability and reactivity. This makes it particularly valuable in research and industrial applications where these properties are desired.
Propriétés
IUPAC Name |
2,2-difluorocyclohexane-1,3-dione;hydrate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6F2O2.H2O/c7-6(8)4(9)2-1-3-5(6)10;/h1-3H2;1H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AEVHMICZCMOUSB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)C(C(=O)C1)(F)F.O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8F2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20717284 |
Source


|
| Record name | 2,2-Difluorocyclohexane-1,3-dione--water (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20717284 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.12 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
183742-84-9 |
Source


|
| Record name | 2,2-Difluorocyclohexane-1,3-dione--water (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20717284 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




